molecular formula C22H25N3O2S2 B2426223 (2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886920-47-4

(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2426223
CAS RN: 886920-47-4
M. Wt: 427.58
InChI Key: LMGSNCKUUXKKKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Antibacterial Potential

Thiazole-containing compounds have been investigated for antibacterial effects. For example:

  • Compound 3 : N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened in vitro against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .

Anticancer Activity

Imidazole-containing compounds, which share some structural similarities with indole derivatives, have been studied for their anticancer effects. For instance:

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA, to exert their effects.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, blocking receptor signaling, and interfering with dna replication .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, fungal growth, and cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of thiazole derivatives .

properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-4-28-18-8-6-5-7-16(18)21(26)24-11-13-25(14-12-24)22-23-19-17(27-3)10-9-15(2)20(19)29-22/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGSNCKUUXKKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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